N-Allyl vs. N-Cyclopropylmethyl: Potency and Antimorphine/Antinociceptive Ratio Comparison in Mice
In a direct within-study comparison of N-allyl and N-cyclopropylmethyl pyrrolidine pairs (R' = Me), the N-allyl compound (target) showed an antinociceptive ED50 of 5.3 mg/kg sc and an antimorphine ED50 of 1.7 mg/kg sc, while the N-cyclopropylmethyl analogue exhibited ED50 values of 1.2 and 0.58 mg/kg, respectively [1]. Although the N-cyclopropylmethyl congener was more potent in both assays, the antimorphine/antinociceptive ED50 ratio for the N-allyl compound was 0.32 versus 0.48 for the N-cyclopropylmethyl analogue [1]. A lower ratio is considered a potential indicator of reduced abuse liability in clinical use [1].
| Evidence Dimension | Antimorphine ED50 / Antinociceptive ED50 ratio (index of abuse liability potential) |
|---|---|
| Target Compound Data | Antinociceptive ED50 = 5.3 mg/kg sc; Antimorphine ED50 = 1.7 mg/kg sc; Ratio = 0.32 |
| Comparator Or Baseline | N-Cyclopropylmethyl analogue (R' = Me): Antinociceptive ED50 = 1.2 mg/kg sc; Antimorphine ED50 = 0.58 mg/kg sc; Ratio = 0.48 |
| Quantified Difference | Ratio difference = 0.16 (50% higher for the N-cyclopropylmethyl analogue); N-allyl compound is 4.4× less potent for antinociception but ratio is 33% lower |
| Conditions | Mouse abdominal constriction (writhing) test for antinociception; mouse tail-pressure test with co-administered morphine (22.2 mg/kg) for antimorphine activity; subcutaneous administration; Bowman et al. 1973 Table II. |
Why This Matters
The markedly lower antimorphine/antinociceptive ratio of the N-allyl compound makes it a therapeutically distinct choice when the goal is to balance analgesic efficacy with a more favorable abuse liability profile compared to N-cyclopropylmethyl analogues.
- [1] Bowman RE, Collier HO, Lockhart IM, Schneider C, Webb NE, Wright M. Analgetics based on the pyrrolidine ring. 9. J Med Chem. 1973 Oct;16(10):1181-3. doi:10.1021/jm00268a024. PMID: 4749475. View Source
